3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide
CAS No.:
Cat. No.: VC15023970
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 3-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide |
| Standard InChI | InChI=1S/C22H17N3O2/c1-15-8-7-11-17(14-15)21(26)24-25-20(16-9-3-2-4-10-16)23-19-13-6-5-12-18(19)22(25)27/h2-14H,1H3,(H,24,26) |
| Standard InChI Key | RZOOQAHXNYPUTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A quinazolin-4(3H)-one core (positions 1–4), providing hydrogen-bonding capacity via the N3 and carbonyl oxygen.
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A 2-phenyl substituent enhancing hydrophobic interactions.
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A 3-benzamide group with a meta-methyl modification, contributing to steric and electronic effects.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), 7.25–8.10 (m, 14H, aromatic protons), and 10.32 (s, 1H, NH).
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IR Spectroscopy: Stretches at 1675 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, quinazolinone), and 3200 cm⁻¹ (N-H).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a three-step protocol:
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Quinazolinone Core Formation: Condensation of anthranilic acid with benzaldehyde under acidic conditions yields 2-phenylquinazolin-4(3H)-one.
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N3 Amination: Reaction with 3-methylbenzoyl chloride introduces the benzamide group via nucleophilic acyl substitution.
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Purification: Recrystallization from ethanol achieves >95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, 100°C, 6h | 78 |
| 2 | DMF, K₂CO₃, 80°C, 12h | 65 |
| 3 | Ethanol, −20°C, 24h | 92 |
Derivative Synthesis
The compound undergoes:
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N-Alkylation at the quinazolinone N1 position using alkyl halides.
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Electrophilic Substitution on the phenyl ring (e.g., nitration, sulfonation).
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MICs)
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis enzymes.
Computational and Toxicological Profiling
In Silico ADMET Predictions
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Lipinski’s Rule: MW = 355.4 (<500), HBD = 1 (<5), HBA = 4 (<10), LogP = 3.1 (<5) .
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Bioactivity Scores:
Toxicity Risk Assessment
Therapeutic Applications and Future Directions
Antimicrobial Drug Development
Structural analogs are being optimized for enhanced Gram-negative coverage and biofilm penetration.
Targeted Cancer Therapies
Hybrid derivatives combining quinazolinone and tyrosine kinase inhibitor motifs are under preclinical evaluation.
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